molecular formula C9H9NO4 B189049 2,6-Dimethyl-3-nitrobenzoic acid CAS No. 6307-70-6

2,6-Dimethyl-3-nitrobenzoic acid

Cat. No. B189049
Key on ui cas rn: 6307-70-6
M. Wt: 195.17 g/mol
InChI Key: GOGALNMBJIGJNW-UHFFFAOYSA-N
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Patent
US06211196B1

Procedure details

13.5 g (90.0 mmol) of 2,6-dimethylbenzoic acid were introduced in portions into a solution of 25 ml of conc. sulfuric acid and 25 ml of 65% strength HNO3 cooled to 0° C. After stirring at 0° C. for 1 h, the reaction mixture was poured onto ice, and the precipitate deposited was filtered off with suction and dried. 15.5 g of the title compound resulted.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:1][C:2]1[C:10]([N+:17]([O-:19])=[O:18])=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitate deposited was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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